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Compound of Interest

Compound Name: 2,3-Dihydroisoquinoline-1,4-dione

Cat. No.: B1600730 Get Quote

An In-Depth Technical Guide to 2,3-Dihydroisoquinoline-1,4-dione

Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydroisoquinoline-1,4-
dione, a heterocyclic compound of significant interest in medicinal chemistry and organic

synthesis. The document details its chemical identifiers, physicochemical properties, and

advanced synthesis methodologies. A core focus is placed on a modern photocatalytic

approach, for which a detailed experimental protocol and mechanistic rationale are provided.

This guide is intended for researchers, chemists, and drug development professionals seeking

foundational and actionable information on this versatile chemical scaffold.

Part 1: Core Chemical Identity and Properties
2,3-Dihydroisoquinoline-1,4-dione is a bicyclic organic compound containing a benzene ring

fused to a dihydropyridine-dione ring. Its structure is foundational to a range of more complex

molecules. The tautomeric form, 4-hydroxy-1(2H)-isoquinolinone, is also a valid representation

of the molecule.

Synonyms and Chemical Identifiers
Precise identification is critical in research and development. The following table summarizes

the key identifiers for 2,3-Dihydroisoquinoline-1,4-dione, ensuring accurate sourcing and
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regulatory compliance.

Identifier Type Value Source(s)

IUPAC Name
2,3-dihydroisoquinoline-1,4-

dione
PubChem[1]

CAS Number 31053-30-2 Sigma-Aldrich, PubChem[1]

PubChem CID 12508166 PubChem[1]

Molecular Formula C₉H₇NO₂ Sigma-Aldrich

Molecular Weight 161.16 g/mol PubChem[1]

InChI

InChI=1S/C9H7NO2/c11-8-5-

10-9(12)7-4-2-1-3-6(7)8/h1-

4H,5H2,(H,10,12)

PubChem[1]

InChIKey
WRRHHSIPJQOVJM-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES
C1C(=O)C2=CC=CC=C2C(=O

)N1
PubChem[1]

Common Synonyms

4-hydroxy-1(2H)-

isoquinolinone, 2,3-Dihydro-

1,4-isoquinolinedione, 1,4-

Isoquinolinedione, 2,3-dihydro-

Sigma-Aldrich, PubChem[1]

Physicochemical and Safety Data
The table below outlines essential physical and safety properties, derived from supplier safety

data sheets and computational predictions.
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Property Value Source(s)

Physical Form Solid Sigma-Aldrich

Storage
Sealed in dry, room

temperature conditions
Sigma-Aldrich

XLogP3 (Predicted) 0.8 PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 2 PubChem[1]

GHS Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Sigma-Aldrich, PubChem[1]

GHS Signal Word Warning Sigma-Aldrich

Part 2: Synthesis, Mechanism, and Experimental
Protocol
The synthesis of dihydroisoquinolinediones has evolved significantly. While traditional methods

exist, modern approaches offer milder conditions and novel pathways. An unprecedented

photocatalytic [4+2] skeleton-editing strategy represents the state-of-the-art for accessing this

scaffold from simple precursors[2][3].

Mechanistic Insight: A Photocatalytic [4+2] Strategy
This innovative method utilizes vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters

as starting materials under visible light irradiation. The causality of this reaction is rooted in the

generation of radical intermediates.

Photoexcitation and Radical Generation: A photocatalyst (e.g., an Iridium or Ruthenium

complex) absorbs light and enters an excited state. It then engages in a single-electron

transfer (SET) with the NHPI ester, cleaving the N–O bond to generate an alkyl radical.
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Reaction with Vinyl Azide: The alkyl radical adds to the vinyl azide, which subsequently

releases dinitrogen (N₂) gas to form an iminyl radical.

Ring Expansion and Cyclization: The key "skeleton-editing" step involves a radical-initiated

ring-enlargement cascade. The iminyl radical attacks the phthalimide ring, leading to a

sequence of bond cleavages and formations that ultimately constructs the desired 2,3-
dihydroisoquinoline-1,4-dione framework.

This strategy is powerful because it forges two C-C bonds, one C-N bond, and a new ring

system while cleaving two C-N bonds in a single, orchestrated process[2][3].

Starting Materials

Photocatalytic Cycle

Product Formation
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Alkyl Radical (R•)
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2,3-Dihydroisoquinoline-1,4-dione
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Caption: Photocatalytic synthesis workflow for 2,3-dihydroisoquinoline-1,4-dione.
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Experimental Protocol: Photocatalytic Synthesis
This protocol is adapted from the general procedure described by Du et al. in Chemical

Science (2025)[3]. It serves as a representative, self-validating workflow for synthesizing

derivatives of the target compound.

Objective: To synthesize a substituted 2,3-dihydroisoquinoline-1,4-dione via a photocatalytic

three-component reaction.

Materials:

N-Hydroxyphthalimide (NHPI) ester (1.8 equiv.)

Vinyl azide (1.0 equiv., 0.10 mmol)

Photocatalyst (e.g., 4CzIPN-Cl, 2.0 mol%)

Hantzsch ester (4.0 equiv.)

2,4,6-Collidine (0.4 equiv.)

Anhydrous Dichloromethane (DCM) (to 0.10 M)

Schlenk tube or similar reaction vessel

30 W Blue LED lamp

Magnetic stirrer and stir bar

Procedure:

Vessel Preparation: Add the NHPI ester (0.18 mmol), vinyl azide (0.10 mmol), photocatalyst

(0.002 mmol), Hantzsch ester (0.40 mmol), and 2,4,6-collidine (0.04 mmol) to an oven-dried

Schlenk tube equipped with a magnetic stir bar.

Solvent Addition: Add anhydrous DCM (1.0 mL) to the tube under an inert atmosphere (e.g.,

nitrogen or argon).
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Degassing (Causality): Seal the tube and degas the solution using three freeze-pump-thaw

cycles. This step is crucial to remove dissolved oxygen, which can quench the excited state

of the photocatalyst and interfere with the radical cascade, thereby reducing or inhibiting

product formation.

Initiation of Reaction: Place the sealed tube approximately 5-7 cm from a 30 W blue LED

lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction temperature

at approximately 35 °C.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until

the starting material (vinyl azide) is consumed (typically 12 hours).

Workup and Purification:

Upon completion, concentrate the reaction mixture in vacuo.

Purify the crude residue using silica gel column chromatography. The specific eluent

system (e.g., petroleum ether/ethyl acetate) will depend on the polarity of the specific

derivative being synthesized.

Combine the product-containing fractions and evaporate the solvent to yield the purified

dihydroisoquinoline-1,4-dione.

Part 3: Analytical Profile and Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard

analytical techniques are used for this purpose.

Spectroscopic Characterization (Expected)
While a specific public spectrum for the parent compound is not readily available, the following

represents the expected signals based on its structure and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

Aromatic Protons: Multiple signals in the δ 7.5-

8.5 ppm range, corresponding to the four

protons on the benzene ring. The exact splitting

pattern will depend on the substitution.

Methylene Protons (-CH₂-): A singlet or complex

multiplet around δ 4.0-4.5 ppm for the C3

protons. Amide Proton (-NH-): A broad singlet,

typically downfield (> δ 8.0 ppm), which is D₂O

exchangeable.

¹³C NMR

Carbonyl Carbons (C=O): Two signals in the δ

160-170 ppm region. Aromatic Carbons: Multiple

signals between δ 125-140 ppm. Methylene

Carbon (-CH₂-): A signal in the δ 40-50 ppm

region.

FT-IR (KBr)

N-H Stretch: A broad absorption band around

3200-3400 cm⁻¹. C=O Stretch (Amide &

Ketone): Strong, distinct absorption bands in the

region of 1650-1750 cm⁻¹. C=C Stretch

(Aromatic): Peaks around 1600 cm⁻¹ and 1450

cm⁻¹.

Mass Spec (HRMS)

Calculated for C₉H₇NO₂ [M+H]⁺: 162.0550. The

observed mass should be within 5 ppm of this

value.

Part 4: Applications in Research and Drug
Development
2,3-Dihydroisoquinoline-1,4-dione is not typically an end-product but rather a high-value

synthetic intermediate[4]. Its dione structure provides two reactive sites for further

functionalization, making it a versatile building block.

Scaffold for Bioactive Molecules: The isoquinoline core is a "privileged scaffold" present in

numerous natural products and pharmaceuticals, including alkaloids with antitumor,
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antimicrobial, antiviral, and anti-inflammatory properties[4].

Medicinal Chemistry: Derivatives are employed in the synthesis of isoquinoline-based

compounds with potential activities targeting the central nervous system or acting as

antimicrobial agents[4].

Complex Molecule Synthesis: It serves as a precursor for constructing more complex

polycyclic frameworks through subsequent cyclization and condensation reactions[4].

Caption: Key application areas stemming from the core scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2,3-Dihydroisoquinoline-1,4-dione synonyms and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600730#2-3-dihydroisoquinoline-1-4-dione-
synonyms-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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